(4-Cyanophenyl)methyl furan-2-carboxylate
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Overview
Description
(4-Cyanophenyl)methyl furan-2-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxylate group and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with (4-cyanophenyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)methyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: (4-Aminophenyl)methyl furan-2-carboxylate.
Substitution: Various esters or amides depending on the substituent introduced.
Scientific Research Applications
(4-Cyanophenyl)methyl furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)methyl furan-2-carboxylate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the cyanophenyl group, making it less versatile in terms of chemical reactivity.
(4-Aminophenyl)methyl furan-2-carboxylate: Similar structure but with an amino group instead of a cyano group, leading to different chemical and biological properties.
Furan-2,5-dicarboxylic acid: Contains two carboxylate groups, making it more acidic and reactive in different types of chemical reactions.
Uniqueness
(4-Cyanophenyl)methyl furan-2-carboxylate is unique due to the presence of both the furan ring and the cyanophenyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-cyanophenyl)methyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c14-8-10-3-5-11(6-4-10)9-17-13(15)12-2-1-7-16-12/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGQYCVXCCVPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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